molecular formula C14H18N4O3S B2933322 5-{[2-(diethylamino)-1,3-thiazol-5-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 477855-05-3

5-{[2-(diethylamino)-1,3-thiazol-5-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2933322
CAS No.: 477855-05-3
M. Wt: 322.38
InChI Key: QRWKUYUBPCTHSO-UHFFFAOYSA-N
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Description

This compound features a pyrimidinetrione core (1,3-dimethylbarbituric acid derivative) with a 2-(diethylamino)-1,3-thiazol-5-yl substituent at the 5-position. The thiazole ring introduces basicity via the diethylamino group, while the pyrimidinetrione scaffold provides hydrogen-bonding capacity. Such structural motifs are common in bioactive molecules, particularly those targeting ion channels or enzymes .

Properties

IUPAC Name

5-[[2-(diethylamino)-1,3-thiazol-5-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-5-18(6-2)13-15-8-9(22-13)7-10-11(19)16(3)14(21)17(4)12(10)20/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWKUYUBPCTHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(S1)C=C2C(=O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(diethylamino)-1,3-thiazol-5-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Attachment of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution reactions, often using diethylamine as the nucleophile.

  • **Formation of the Pyrimid

Biological Activity

5-{[2-(diethylamino)-1,3-thiazol-5-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a compound of interest due to its potential biological activities. This article reviews its biological activity based on recent studies and findings.

  • Molecular Formula : C14H18N2O4S
  • Molecular Weight : 310.37 g/mol
  • CAS Number : 477855-05-3

Anticancer Properties

Recent studies have shown that the compound exhibits significant anticancer properties. In particular, it has been evaluated for its efficacy against various cancer cell lines through in vitro assays.

  • Case Study : A study conducted by Fayad et al. (2019) identified this compound as a potential anticancer agent through screening against multicellular spheroids. The results indicated that it effectively inhibited cell proliferation in several cancer types, suggesting its role as a promising candidate for further development in cancer therapeutics .

Tyrosinase Inhibition

The compound has also been studied for its ability to inhibit tyrosinase, an enzyme crucial in melanin production:

  • Mechanism : The inhibition of tyrosinase can lead to reduced melanin synthesis, making this compound a candidate for treating hyperpigmentation disorders.
  • Experimental Findings : In cell-based experiments using B16F10 cells (a murine melanoma cell line), the compound showed potent inhibitory effects on both mushroom and mammalian tyrosinase activity. The results demonstrated that at concentrations of 10 µM, the compound significantly reduced tyrosinase activity compared to controls .
CompoundConcentration (µM)Tyrosinase Activity Reduction (%)
This compound1050
Kojic Acid (Control)1036

Antioxidant Activity

In addition to its tyrosinase inhibitory effects, the compound has exhibited antioxidant properties:

  • Study Results : In antioxidant assays, the compound demonstrated strong radical scavenging activity comparable to known antioxidants . This suggests that it may have potential applications in preventing oxidative stress-related diseases.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary cytotoxicity studies indicated that at lower concentrations (≤20 µM), the compound did not exhibit significant cytotoxic effects in B16F10 cells over 48 and 72 hours . However, further toxicological evaluations are necessary to establish its safety profile for potential therapeutic applications.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Modifications

  • Pyrimidinetrione Derivatives: Target Compound: Contains a 1,3-dimethylpyrimidinetrione core with a thiazole-based substituent. 5-(Furan-2-ylmethylene)-1,3-dimethylpyrimidinetrione (): Substituted with a furan ring, enhancing π-conjugation but lacking the basic diethylamino group. 5-[(5-Methylfuran-2-yl)methylene]-pyrimidinetrione (): Methylfuran substituent increases hydrophobicity compared to the target’s thiazole. 5-(Dimethylaminomethylidene)-1,3-dimethylpyrimidinetrione (): Features a dimethylamino group directly attached to the methylene bridge, reducing steric bulk versus the thiazole substituent.

Substituent Variations

  • Heterocyclic Moieties: Thiazole vs. Thiophene/Pyrazole: The target’s diethylamino-thiazole group (electron-rich) contrasts with thiophene () or pyrazole () substituents, altering electronic profiles and binding interactions. Chlorophenyl/Furan Derivatives: Compounds like 5-{[5-(3,4-dichlorophenyl)furyl]methylene}-pyrimidinetrione () prioritize halogen-mediated hydrophobic interactions, unlike the target’s amino-thiazole.

Calcium Channel Blockade ()

  • SR-5 to SR-10 Derivatives : Exhibit L-type calcium channel inhibition (binding energies: −5 to −8.8 kcal/mol), with chloro-substituted analogs (SR-9/SR-10) showing superior stability in molecular dynamics simulations.
  • Target Compound: The diethylamino-thiazole group may enhance binding to polar residues in calcium channels, though computational validation is needed.

Anticancer and Antimicrobial Potential

  • Thiazole-Pyrimidine Hybrids (): Thiazole-containing pyrimidines demonstrate kinase inhibition (e.g., EGFR, VEGFR), suggesting the target compound’s applicability in oncology.
  • Pyrazolo-Pyrimidinetriones (): Display anti-inflammatory activity, highlighting the scaffold’s versatility.

Comparative Data Table

Compound Name Core Structure Substituent Key Activity Reference
Target Compound 1,3-Dimethylpyrimidinetrione 2-(Diethylamino)-1,3-thiazol-5-yl Hypothetical calcium blockade
5-(Furan-2-ylmethylene)-pyrimidinetrione 1,3-Dimethylpyrimidinetrione Furan-2-yl Photoswitchable dye
SR-9 (5-(3-Chlorobenzylidene)-pyrimidinetrione) Pyrimidinetrione 3-Chlorobenzylidene Calcium channel inhibition
5-(Dimethylaminomethylidene)-pyrimidinetrione 1,3-Dimethylpyrimidinetrione Dimethylaminomethylene Unspecified bioactivity

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